molecular formula C16H18FNO2S2 B2791499 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide CAS No. 1797092-21-7

2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide

Cat. No.: B2791499
CAS No.: 1797092-21-7
M. Wt: 339.44
InChI Key: CJWAOPGEARKEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates two privileged pharmacophores: a thiophene ring and a (4-fluorophenyl)thio acetamide side chain. The thiophene moiety is a well-established scaffold in therapeutic agents, known for its versatile biological activities. Thiophene-containing compounds have been extensively researched and are found in commercial drugs targeting a range of conditions, and they are frequently investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents . The inclusion of a fluorine atom on the phenyl ring is a common strategy in rational drug design, often used to modulate a compound's pharmacokinetics , metabolic stability, and binding affinity. This acetamide derivative is intended for use in early-stage research and development. Potential applications include serving as a key intermediate in synthetic organic chemistry or as a building block for creating combinatorial libraries to screen for new biological activity. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of novel small-molecule inhibitors or receptor modulators. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S2/c1-11-3-8-15(22-11)14(20-2)9-18-16(19)10-21-13-6-4-12(17)5-7-13/h3-8,14H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWAOPGEARKEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)CSC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Related Acetamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity/Findings Reference
N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (7) 4-Chlorophenyl, trimethoxybenzyl, quinazolinone 554.98 47% MGI (antitumor activity); superior to fluorophenyl analog [10]
N-(4-Fluorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (8) 4-Fluorophenyl, trimethoxybenzyl, quinazolinone 538.97 7% MGI; lower activity than chlorophenyl analog [10]
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Fluorophenyl, thiophene, triazole 362.4 No explicit activity reported; structural similarity suggests potential kinase inhibition [15]
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-Bromophenyl, thiophene 298.17 Antimycobacterial activity (in vitro) [5]
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Methylphenyl, thiazolidinone, sulfonyl 507.61 Structural complexity suggests enzyme inhibition potential (e.g., HDAC/Sirtuin) [14]

Key Observations:

Substituent Effects on Bioactivity: The 4-chlorophenyl group in compound 7 exhibits significantly higher antitumor activity (47% MGI) compared to the 4-fluorophenyl analog (7% MGI), indicating that electron-withdrawing groups (Cl > F) enhance activity in this scaffold . The thiophene moiety in compound [15] and the quinazolinone core in [10] demonstrate the importance of aromatic/heterocyclic systems in target engagement.

Role of Heterocyclic Cores: Triazole-containing analogs (e.g., [15]) may offer improved metabolic stability compared to thiazolidinone derivatives (e.g., [14]) due to reduced susceptibility to hydrolysis. Quinazolinone derivatives (e.g., [10]) show marked antitumor activity, likely due to DNA intercalation or topoisomerase inhibition.

Impact of Methoxy and Alkyl Chains :

  • The methoxy group in the target compound may enhance solubility compared to bulkier substituents like trimethoxybenzyl in [10].
  • The ethyl chain in [15] and the methoxyethyl group in the target compound could influence membrane permeability and binding pocket accommodation.

Key Insights:

  • The target compound likely requires multi-step synthesis, similar to [10], involving thioether formation and amide coupling.
  • Spectroscopic characterization (e.g., $ ^{19}F $ NMR for the fluorophenyl group and IR for thioether linkages) would be critical for structural validation.

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Fluorine and chlorine at the para position of the phenyl ring enhance target affinity but may reduce solubility.

Heterocyclic Modifications: Thiophene and triazole rings improve π-stacking interactions, while quinazolinones introduce planar rigidity for DNA/protein binding.

Chain Flexibility : Methoxyethyl chains balance lipophilicity and solubility, critical for bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Thioether formation : React 4-fluorothiophenol with chloroacetyl chloride to install the thioacetate group.

Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the intermediate with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity .

  • Key considerations : Solvent choice (DMF or dichloromethane) and temperature control (0–25°C) minimize side reactions like oxidation of the thiophene ring .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., thiophene substitution pattern). For example, the methyl group on thiophene appears as a singlet (~δ 2.4 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% for biological assays).
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s activity?

  • Strategy :

Modify substituents : Vary the fluorophenyl group (e.g., chloro, methoxy analogs) or thiophene methyl group (e.g., ethyl, isopropyl).

Evaluate changes : Compare bioactivity data (e.g., IC50_{50}) and logP values (HPLC-derived) to correlate hydrophobicity with potency .

  • Example : A 2023 study on analogous thiazole-acetamides showed that electron-withdrawing groups (e.g., -CF3_3) enhanced antimicrobial activity by 40% .

Q. What computational methods predict its pharmacokinetic properties and target interactions?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate blood-brain barrier permeability (low for this compound due to high polar surface area >90 Ų) and CYP450 inhibition .
  • Molecular docking : AutoDock Vina or Glide can model binding to targets like EGFR or DHFR. A 2025 study highlighted hydrogen bonding between the acetamide carbonyl and Thr766 in EGFR’s active site .

Q. How can contradictions in biological activity data across studies be resolved?

  • Case example : Discrepancies in anticancer activity (e.g., IC50_{50} = 5 µM vs. 20 µM) may arise from:

  • Assay conditions : Viability assays (MTT vs. resazurin) differ in sensitivity.
  • Compound stability : Degradation in DMSO stock solutions (validate via LC-MS before assays) .
    • Resolution : Standardize protocols (e.g., CLSI guidelines for MIC assays) and use freshly prepared solutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.